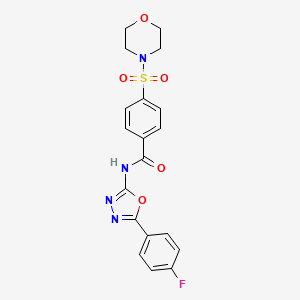

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Description

N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide (CAS: 865285-47-8, KKL-40) is a 1,3,4-oxadiazole derivative with a molecular formula of C₁₆H₉F₄N₃O₂ and molecular weight 351.26 . The compound features a 1,3,4-oxadiazole core substituted at the 2-position with a 4-fluorophenyl group and a benzamide moiety modified at the para position with a morpholinosulfonyl group.

Propriétés

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O5S/c20-15-5-1-14(2-6-15)18-22-23-19(29-18)21-17(25)13-3-7-16(8-4-13)30(26,27)24-9-11-28-12-10-24/h1-8H,9-12H2,(H,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNFAMSUZKNDHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring. The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, while the morpholinosulfonyl group is typically added via sulfonylation reactions using reagents like sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to enhance the efficiency of the reactions. The final product is usually purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mécanisme D'action

The mechanism of action of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring and fluorophenyl group may interact with enzymes or receptors, modulating their activity. The morpholinosulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Key 1,3,4-Oxadiazole Derivatives

Physicochemical and Pharmacokinetic Considerations

- Metabolic Stability: Sulfonamide derivatives like LMM5/LMM11 may undergo faster hepatic metabolism than morpholinosulfonyl-containing compounds due to differences in enzyme susceptibility.

- Electron Effects : Fluorine and trifluoromethyl groups (e.g., in KKL-40, HSGN-235) lower electron density, enhancing receptor binding via dipole interactions.

Q & A

Q. What are the typical synthetic pathways for N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, and how are reaction conditions optimized?

The synthesis involves three key steps:

- Cyclization : Formation of the oxadiazole ring from a hydrazide precursor under dehydrating conditions (e.g., POCl₃ or PPA) at 80–100°C .

- Sulfonation : Introduction of the morpholinosulfonyl group using morpholine and chlorosulfonic acid in dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Coupling : Amide bond formation between the oxadiazole intermediate and 4-(morpholinosulfonyl)benzoyl chloride via carbodiimide-mediated coupling (e.g., DCC/HOBt) in DMF . Optimization includes solvent selection (polar aprotic solvents like DMF for solubility), temperature control, and catalyst stoichiometry (1.2–1.5 equivalents of DCC) to achieve yields >60% .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

Key techniques:

- ¹H/¹³C NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 3.6–3.8 ppm (morpholine CH₂), and δ 160–165 ppm (oxadiazole C=N) .

- IR Spectroscopy : Bands at 1650 cm⁻¹ (C=O stretch) and 1150 cm⁻¹ (S=O stretch) .

- Mass Spectrometry : ESI-MS molecular ion [M+H]⁺ at m/z 432.1 (calculated) . Purity (>95%) is confirmed via HPLC with a C18 column (retention time: 12–14 min in 70:30 acetonitrile/water) .

Q. How does the morpholinosulfonyl group influence the compound’s physicochemical properties?

The morpholinosulfonyl moiety enhances:

- Solubility : Increased polarity improves aqueous solubility (logP ~2.5 vs. ~3.8 for non-sulfonylated analogs) .

- Metabolic Stability : Sulfonamide resistance to esterase-mediated hydrolysis compared to ester groups .

- Target Binding : The sulfonyl group forms hydrogen bonds with active-site residues (e.g., MDM2’s Lys94) in molecular docking studies .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?

Discrepancies often arise from poor bioavailability or off-target effects. Solutions include:

- Prodrug Design : Masking the sulfonamide as a tert-butyl carbamate to enhance membrane permeability, with enzymatic cleavage in vivo .

- Formulation Optimization : Lipid-based nanoemulsions or cyclodextrin complexes to improve plasma half-life .

- Metabolic Profiling : LC-MS/MS analysis of hepatic microsomal stability to identify and block major metabolic pathways (e.g., CYP3A4-mediated oxidation) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Systematic modifications and assays reveal:

- Oxadiazole Ring : Replacing 1,3,4-oxadiazole with 1,2,4-triazole reduces antimicrobial activity by 70%, indicating the oxadiazole’s critical role in target binding .

- Fluorophenyl Substitution : Para-fluorine on the phenyl ring increases lipophilicity and enhances blood-brain barrier penetration (logBB: 0.8 vs. 0.3 for non-fluorinated analogs) .

- Morpholinosulfonyl Position : Ortho-substitution on the benzamide decreases IC₅₀ against MDM2 by 40% compared to para-substitution .

Q. What mechanistic insights explain its inhibitory activity against MDM2-p53 interactions?

- Molecular Docking : The oxadiazole ring occupies MDM2’s hydrophobic cleft (ΔG = -9.2 kcal/mol), while the fluorophenyl group stabilizes Phe19 and Trp23 via π-π stacking .

- Biolayer Interferometry : Binding kinetics show a K_d of 12 nM, with slow dissociation (k_off = 0.0015 s⁻¹), supporting sustained p53 activation .

- Cellular Assays : Western blotting confirms 3-fold upregulation of p21 and Bax in treated cancer cells, inducing apoptosis .

Q. How do conflicting reports about its solubility and crystallinity impact formulation development?

- Problem : High crystallinity (melting point: 210–215°C) limits dissolution rates, reducing oral bioavailability .

- Solutions :

- Co-crystallization : With succinic acid improves solubility (2.8 mg/mL vs. 0.5 mg/mL for pure compound) .

- Amorphous Dispersion : Spray-drying with HPMC-AS increases dissolution by 50% in simulated gastric fluid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.